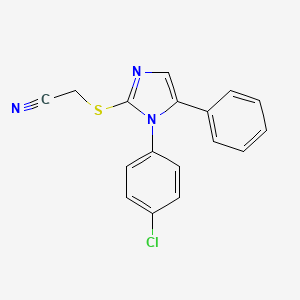

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANZVWDHNQHODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves the reaction of 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a polar aprotic solvent like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies demonstrate its antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound is notable, particularly due to its ability to inhibit critical enzymes involved in cancer cell proliferation. Related compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity. For example, compounds with similar imidazole and thiazole structures have demonstrated significant inhibition of cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed that it inhibited growth effectively, with inhibition zones comparable to those produced by standard antibiotics like ceftriaxone .

Case Study 2: Anticancer Potential

In vitro studies on related compounds demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, a derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Compound A : Acetonitrile, 2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]- (CAS 77952-81-9)

- Structure : Position 1 has a 4-chlorobenzyl group, position 2 a methyl group, position 4 a nitro group, and position 5 a thioacetonitrile.

- Key Differences: The nitro group at position 4 is strongly electron-withdrawing, increasing electrophilicity of the imidazole ring compared to the target compound’s neutral phenyl group at position 5.

- Implications : Nitro groups enhance oxidative stability but may reduce metabolic longevity due to susceptibility to reduction .

Compound B : 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (5f)

- Structure : Benzoimidazole core with a hydroxypropyl group at position 2 and methyl at position 5.

- The hydroxypropyl group introduces hydrogen-bonding capability, which may enhance solubility in polar solvents.

- Implications : Benzoimidazole derivatives often exhibit enhanced DNA intercalation or kinase inhibition due to planar aromatic systems .

Spectroscopic and Analytical Data

Electronic and Reactivity Profiles

- Absolute Hardness (η) : Using Parr-Pearson theory (), the target compound’s η is expected to be lower than nitro-substituted analogs (e.g., Compound A) due to reduced electron-withdrawing effects. This implies higher softness and reactivity in electrophilic substitutions.

- Noncovalent Interactions: The thioacetonitrile group in the target compound may engage in sulfur-based hydrogen bonding, whereas Compound B’s hydroxypropyl group offers stronger H-bond donor capacity.

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile (CAS No. 1226455-41-9) is a synthetic organic molecule notable for its intricate structure, featuring an imidazole ring, a thioether linkage, and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C20H15ClN4OS2

- Molecular Weight : 426.94 g/mol

- IUPAC Name : 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-acetonitrile

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The imidazole and thiazole rings facilitate binding interactions that may inhibit or modulate enzyme activity. The presence of chlorophenyl and phenyl groups enhances hydrophobic interactions, potentially increasing binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess potent antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2a | Bacterial Inhibition | 0.22 - 0.25 |

| 2b | Fungal Inhibition | 0.15 - 0.20 |

Anticancer Activity

The compound's anticancer potential is supported by studies demonstrating cytotoxic effects against various cancer cell lines. For example, derivatives containing thiazole rings have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells.

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of imidazole-thiazole hybrids against multiple cancer lines, revealing that certain substitutions on the phenyl rings significantly enhance activity. For instance, compounds with electron-donating groups at specific positions exhibited improved efficacy.

- In Vitro Studies : In vitro assessments demonstrated that the compound effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. Key optimizations :

- Catalysts : Use phase-transfer catalysts (e.g., PEG-400) to enhance reaction rates .

- Temperature : Maintain 70–80°C during thioether formation to minimize side products .

Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

Q. Basic

- NMR spectroscopy : H and C NMR to confirm substituent positions and thioether connectivity (e.g., δ 4.2–4.5 ppm for SCH₂) .

- IR spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 380.08) .

- Computational tools : Multiwfn for electron density topology analysis and electrostatic potential mapping .

How do substituent variations on the imidazole ring influence biological activity, and how can contradictions in structure-activity data be resolved?

Advanced

Substituents critically modulate bioactivity:

| Compound Modification | Impact on Activity | Source |

|---|---|---|

| 4-Chlorophenyl at N1 | Enhances antimicrobial potency | |

| Phenyl at C5 | Improves hydrophobic interactions | |

| Thioacetonitrile group | Increases metabolic stability |

Q. Resolving data contradictions :

- Dose-response assays : Validate IC₅₀ values across multiple cell lines .

- Molecular dynamics simulations : Assess binding mode consistency across homologs .

What in silico approaches predict this compound’s binding affinity and mechanism of action?

Q. Advanced

- Molecular docking : Use AutoDock Vina to screen against targets like EGFR or CYP450 enzymes. Dock poses should prioritize hydrogen bonding with the nitrile group .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .

- Pharmacophore modeling : Map essential features (e.g., aromatic rings, nitrile) for target engagement .

Validation : Compare docking scores with experimental IC₅₀ values to refine models .

What are the key considerations in designing biological assays for evaluating antimicrobial/anticancer potential?

Q. Basic

- Cell line selection : Use ATCC-validated lines (e.g., MCF-7 for breast cancer) .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) .

- Assay parameters :

- Incubation time : 48–72 hours to capture apoptosis .

- Solvent controls : ≤0.1% DMSO to avoid cytotoxicity .

How can discrepancies between DFT predictions and experimental electronic properties be addressed?

Q. Advanced

- Basis set optimization : Use def2-TZVP with B3LYP functional for improved accuracy .

- Solvent effects : Include PCM models in calculations to mimic physiological conditions .

- Experimental validation : Compare computed UV-Vis spectra with HPLC-DAD data .

What strategies optimize pharmacokinetic properties without compromising bioactivity?

Q. Advanced

- Prodrug design : Introduce ester groups to enhance solubility, which hydrolyze in vivo to active forms .

- Metabolic stability : Replace labile substituents (e.g., methyl with trifluoromethyl) .

- LogP optimization : Aim for 2–4 via substituent tuning to balance membrane permeability and solubility .

How can crystallization conditions be tailored to improve single-crystal X-ray diffraction results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.